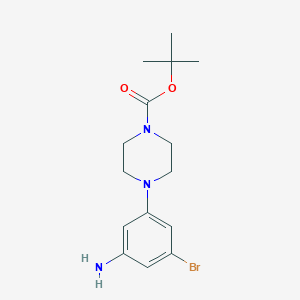

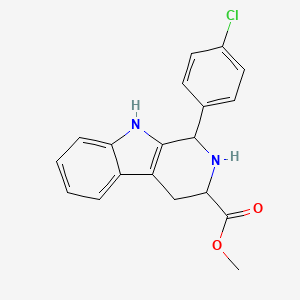

Tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate" is a chemical entity that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The tert-butyl group attached to the piperazine ring indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in several studies. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which features a selective Sandmeyer reaction and provides a versatile method for the preparation of such compounds . Another study reports the synthesis of a tert-butyl piperazine derivative through a modified Bruylants approach, highlighting the synthetic utility of the N-tert-butyl piperazine substructure . These methods could potentially be adapted for the synthesis of "Tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate," although the specific synthesis details for this compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been extensively studied. For example, the crystal structure of a related compound, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, reveals that the piperazine ring adopts a chair conformation, and the dihedral angles between the rings in the molecule are well-defined . Similarly, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate has been characterized using X-ray diffraction, and its molecular structure was optimized using density functional theory (DFT) . These studies provide insights into the conformational preferences and structural characteristics of piperazine derivatives, which are likely to be relevant for "Tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate" as well.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be influenced by the substituents on the piperazine ring. The presence of a tert-butyl group and other functional groups can affect the compound's participation in various chemical reactions. For instance, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves amination reactions, which are a key step in the preparation of biologically active benzimidazole compounds . The chemical reactions involving piperazine derivatives are important for their application in medicinal chemistry and the synthesis of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are determined by their molecular structure. Studies have characterized these properties using various spectroscopic techniques such as NMR, MS, and FT-IR . The crystal structures obtained through X-ray diffraction provide valuable information about the solid-state properties of these compounds . Additionally, computational methods such as DFT have been used to predict and analyze the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and stability . These analyses contribute to a comprehensive understanding of the physical and chemical properties of piperazine derivatives, which are essential for their practical applications.

科学的研究の応用

Synthesis and Characterization

Tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate is synthesized through various chemical reactions involving nucleophilic substitution and condensation processes. Its structure is characterized using techniques such as LCMS, NMR, IR, and CHN elemental analysis, confirming its molecular composition and crystalline nature. One study detailed the synthesis of a related compound, highlighting its potential as an intermediate for producing biologically active benzimidazole compounds. Another focused on its crystal structure, established through X-ray diffraction, and explored its molecular electrostatic potential and frontier molecular orbitals via DFT calculations, indicating the molecule's stability and conformation (Sanjeevarayappa et al., 2015; Liu Ya-hu, 2010; Zhi-Ping Yang et al., 2021).

Biological Activities

The biological evaluation of tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate and its derivatives has shown varied activities. One derivative exhibited moderate anthelmintic and poor antibacterial activities, suggesting its potential for further development as a therapeutic agent. Another derivative demonstrated anticorrosive properties for carbon steel in acidic conditions, emphasizing its application in materials science. These findings illustrate the compound's diverse applications in both biological and industrial contexts (Sanjeevarayappa et al., 2015; B. Praveen et al., 2021).

Chemical and Material Science Applications

Research has explored the compound's utility in synthesizing polymeric materials and studying their catalytic activities. One study focused on the synthesis of polymethacrylates containing a pyridyl derivative, showcasing the compound's role in enhancing the catalytic efficiency of the resulting polymers. Another investigated its use in creating novel macrocyclic compounds with potential chelating properties, indicating its versatility in chemical synthesis and potential applications in drug delivery systems (Thiemo Mennenga et al., 2015; T. McMurry et al., 1992).

Crystallography and Molecular Analysis

Several studies have detailed the crystal structure of tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate derivatives, providing insights into their molecular interactions, conformational dynamics, and stability. These analyses, including Hirshfeld surface analysis and DFT calculations, contribute to our understanding of the compound's chemical behavior and its interactions at the molecular level, offering a basis for future research and application development (K. Kumara et al., 2017).

将来の方向性

The compound could serve as a useful building block or intermediate in the synthesis of several novel organic compounds . Due to its easy modificability, proper alkalinity, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .

特性

IUPAC Name |

tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-6-4-18(5-7-19)13-9-11(16)8-12(17)10-13/h8-10H,4-7,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPNSKVYYURMFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(3-amino-5-bromophenyl)piperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2546794.png)

![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2546802.png)

![2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546804.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2546806.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2546807.png)

![1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546809.png)

![3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2546815.png)